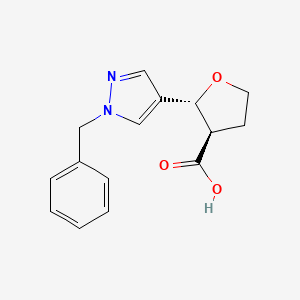

(2R,3R)-2-(1-Benzylpyrazol-4-yl)oxolane-3-carboxylic acid

Description

(2R,3R)-2-(1-Benzylpyrazol-4-yl)oxolane-3-carboxylic acid is a compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicine, agriculture, and industry. This compound, in particular, features a unique structure that combines a benzylpyrazole moiety with an oxolane carboxylic acid group, making it an interesting subject for scientific research.

Properties

IUPAC Name |

(2R,3R)-2-(1-benzylpyrazol-4-yl)oxolane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c18-15(19)13-6-7-20-14(13)12-8-16-17(10-12)9-11-4-2-1-3-5-11/h1-5,8,10,13-14H,6-7,9H2,(H,18,19)/t13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQHUTPHVAQIEEL-KGLIPLIRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(C1C(=O)O)C2=CN(N=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@H]([C@@H]1C(=O)O)C2=CN(N=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,3R)-2-(1-Benzylpyrazol-4-yl)oxolane-3-carboxylic acid typically involves the reaction of α,β-alkynic aldehydes with hydrazines, followed by the addition of phenylselenyl chloride . This method allows for the formation of the pyrazole ring, which is a key component of the compound. The reaction conditions often include the use of transition-metal catalysts and photoredox reactions to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of pyrazole derivatives, including this compound, often involves the use of one-pot multicomponent processes and novel reactants to streamline the synthesis and improve yields . These methods are designed to be efficient and cost-effective, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: (2R,3R)-2-(1-Benzylpyrazol-4-yl)oxolane-3-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and properties, allowing for the creation of new derivatives with enhanced biological activities.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . The reaction conditions often involve the use of solvents like ethanol or methanol and may require specific temperatures and pH levels to achieve optimal results .

Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines .

Scientific Research Applications

(2R,3R)-2-(1-Benzylpyrazol-4-yl)oxolane-3-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic systems . In biology and medicine, it has been studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent . Additionally, the compound has applications in the pharmaceutical industry, where it is explored for its potential to serve as a lead compound for drug development .

Mechanism of Action

The mechanism of action of (2R,3R)-2-(1-Benzylpyrazol-4-yl)oxolane-3-carboxylic acid involves its interaction with specific molecular targets and pathways within the body . The compound is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of glycogen synthase kinase-3 beta (GSK-3β), which plays a role in cell proliferation and survival . By modulating these pathways, the compound can exert its therapeutic effects, such as reducing inflammation or inhibiting cancer cell growth .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to (2R,3R)-2-(1-Benzylpyrazol-4-yl)oxolane-3-carboxylic acid include other pyrazole derivatives such as 1H-pyrazolo[3,4-b]pyridines and 1H-pyrazolo[3,4-b]quinolines . These compounds share a similar pyrazole core structure but differ in their substituents and overall molecular architecture.

Uniqueness: What sets this compound apart from other similar compounds is its unique combination of a benzylpyrazole moiety with an oxolane carboxylic acid group . This unique structure contributes to its distinct biological activities and potential therapeutic applications, making it a valuable compound for further research and development .

Biological Activity

The compound (2R,3R)-2-(1-Benzylpyrazol-4-yl)oxolane-3-carboxylic acid is a heterocyclic organic compound that has garnered attention due to its potential biological activities. This article delves into its biological activity, exploring various studies, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C15H16N2O3

- Molecular Weight : 272.30 g/mol

- CAS Number : 124254093

The structure includes a benzyl group attached to a pyrazole moiety and an oxolane ring, which may contribute to its biological properties.

The biological activity of this compound is primarily associated with its role as a protein kinase inhibitor . Protein kinases are crucial in various cellular processes, including signal transduction, cell division, and metabolism. Inhibiting these enzymes can lead to therapeutic effects in diseases such as cancer.

In Vitro Studies

-

Antiproliferative Activity :

Research has shown that this compound exhibits significant antiproliferative effects against several cancer cell lines. For instance, studies indicated an IC50 value in the micromolar range for various tumor types, suggesting potent activity against cancer cells . -

Apoptosis Induction :

The compound has been reported to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. This mechanism highlights its potential as an anticancer agent .

In Vivo Studies

In vivo studies involving animal models have demonstrated that administration of this compound leads to tumor regression in xenograft models. These results underscore its therapeutic potential and warrant further investigation into its efficacy and safety profile.

Case Study 1: Cancer Treatment

A study evaluated the effects of this compound on human breast cancer cells. The results showed a significant reduction in cell viability and an increase in apoptotic markers after treatment with the compound over a 48-hour period.

Case Study 2: Mechanistic Insights

Another study focused on the mechanistic pathways activated by this compound. It was found that this compound inhibits the phosphorylation of key proteins involved in cell cycle regulation, leading to cell cycle arrest at the G1 phase .

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.